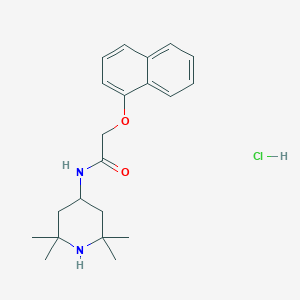
N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has since been extensively studied for its potential applications in the field of neuroscience.
作用机制
N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide acts as a dopamine uptake inhibitor by binding to the dopamine transporter (DAT) and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in the extracellular levels of dopamine, which can have various effects on the brain and behavior. Additionally, this compound has been shown to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
The effects of this compound on the brain and behavior are complex and depend on various factors, including the dose, route of administration, and duration of exposure. In general, this compound has been shown to increase locomotor activity and induce stereotypic behaviors in animals. It has also been shown to have reinforcing properties, which means that it can lead to drug-seeking behavior in animals. Additionally, this compound has been shown to have neurotoxic effects on dopaminergic neurons in the brain, which can lead to long-term changes in behavior.
实验室实验的优点和局限性
One of the main advantages of N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide as a research tool is its potency as a dopamine uptake inhibitor. This property allows researchers to manipulate dopamine neurotransmission in a precise and controlled manner, which can be useful for studying the role of dopamine in various neurological disorders. However, the neurotoxic effects of this compound on dopaminergic neurons can be a limitation for certain types of experiments, as it can lead to long-term changes in behavior that may not be relevant to the disorder being studied.
未来方向
There are several directions for future research on N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is the development of more selective dopamine uptake inhibitors that do not have the neurotoxic effects of this compound. Another area of interest is the study of the long-term effects of this compound on behavior and brain function, as well as the potential use of this compound as a research tool in the study of addiction and other psychiatric disorders. Additionally, the development of new synthesis methods for this compound and related compounds could lead to the discovery of new drugs with therapeutic potential.
合成方法
N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 4-chlorobenzyl chloride. The final product is obtained through the reaction of the intermediate with benzylamine. The purity and yield of the final product can be improved through various purification techniques, including recrystallization and column chromatography.
科学研究应用
N-benzyl-1-(4-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a potent dopamine uptake inhibitor, which means that it can increase the levels of dopamine in the brain. This property has led to its use as a research tool in the study of dopamine neurotransmission and its role in various neurological disorders, such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-8-6-17(7-9-19)15-23-12-10-18(11-13-23)20(24)22-14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHZFVYQHIEQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)


![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)

![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)
![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5143941.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)